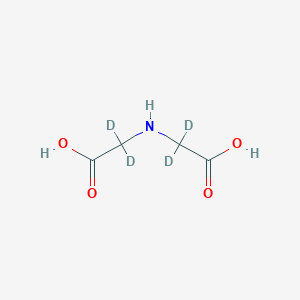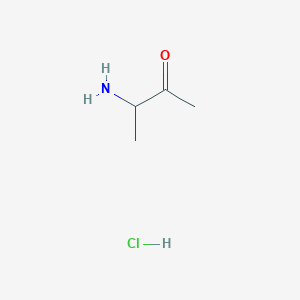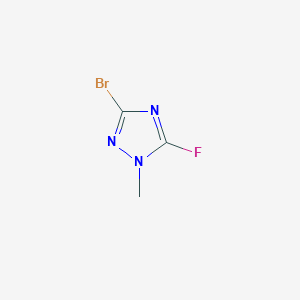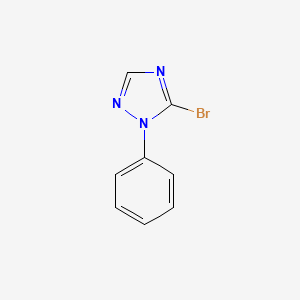
5-bromo-1-phenyl-1H-1,2,4-triazole
Overview
Description
“5-bromo-1-phenyl-1H-1,2,4-triazole” is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoles can be synthesized from a variety of precursors, including carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, urea, and acid chlorides . The specific synthesis pathway for “this compound” is not mentioned in the available literature.Molecular Structure Analysis
Triazoles exist as two isomers, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific molecular structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis
Triazole compounds are known for their excellent electronic properties and have potential applications in organic electronics and organic photovoltaics . The specific chemical reactions involving “this compound” are not detailed in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure . The specific physical and chemical properties of “this compound” are not detailed in the available literature.Scientific Research Applications
Synthesis Methods
- Radical Mechanism Synthesis : Kovalev and Postovskii (1971) conducted MO LCAO calculations to determine a method for synthesizing 5-bromo-1-phenyl-1,2,4-triazole. Their research found that radical mechanism reactions, like bromination with bromosuccinimide, effectively produce the compound (Kovalev & Postovskii, 1971).
Chemical Properties and Reactions
- Chemical Behavior in Synthesis : Khaliullin et al. (2018) synthesized previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, indicating the reactivity of the bromine atom in such compounds and their potential use in further chemical synthesis (Khaliullin et al., 2018).
- Structural Characterization and Antimicrobial Activity : Ustabaş et al. (2020) synthesized and characterized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a compound structurally related to 5-bromo-1-phenyl-1H-1,2,4-triazole, and evaluated its antimicrobial activities, showing the potential of such compounds in medicinal chemistry (Ustabaş et al., 2020).
Biological and Pharmacological Applications
- Antidepressant Properties : A study by Klen et al. (2016) on 3-aryloxy- and 3-phenylsulfanylthietane 1,1-dioxides, synthesized from 1,2,4-triazoles like this compound, revealed significant antidepressant effects, highlighting the pharmaceutical potential of these compounds (Klen et al., 2016).
Additional Research
- Pesticidal Applications : Research by Bos (2010) on compounds structurally related to this compound, like 3-amino-5-phenyl-1,2,4-triazole, explored their potential in developing pesticidal compounds, suggesting possible agricultural applications (Bos, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-1-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRUJQGEZCXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297690 | |
| Record name | 5-Bromo-1-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21434-15-1 | |
| Record name | 5-Bromo-1-phenyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21434-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





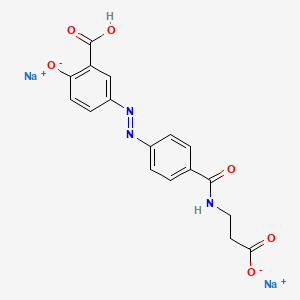

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3421329.png)
